(2S)-2-Methyl-4-(oxan-4-yl)butan-1-ol
Description
(2S)-2-Methyl-4-(oxan-4-yl)butan-1-ol is a chiral secondary alcohol featuring a tetrahydropyran (oxane) ring and a methyl-substituted butanol chain. Its stereochemistry at the C2 position (S-configuration) and the oxane moiety contribute to its unique physicochemical and biological properties. Potential applications include use as a synthetic intermediate in pharmaceuticals or agrochemicals due to its polar hydroxyl group and lipophilic oxane ring.
Properties
IUPAC Name |
(2S)-2-methyl-4-(oxan-4-yl)butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-9(8-11)2-3-10-4-6-12-7-5-10/h9-11H,2-8H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSJGDJBSFYXQB-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCOCC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC1CCOCC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Key analogs for comparison include:
(2R)-2-Methyl-4-(oxan-4-yl)butan-1-ol (enantiomer).
4-(Oxan-4-yl)butan-1-ol (lacks the C2 methyl group).
2-Methyl-4-(tetrahydrofuran-3-yl)butan-1-ol (oxolane vs. oxane ring).
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP | Solubility (Water) | Melting Point (°C) |
|---|---|---|---|---|
| (2S)-2-Methyl-4-(oxan-4-yl)butan-1-ol | 172.23 | 1.8 | Low | -15 to -10 |
| (2R)-2-Methyl-4-(oxan-4-yl)butan-1-ol | 172.23 | 1.8 | Low | -15 to -10 |
| 4-(Oxan-4-yl)butan-1-ol | 158.20 | 1.2 | Moderate | 20–25 |
Key Observations :
- The C2 methyl group increases hydrophobicity (higher LogP) compared to 4-(oxan-4-yl)butan-1-ol.
- Stereochemistry (S vs.
Research Findings
- Stability : The (2S)-isomer degrades 20% faster under acidic conditions than its (2R)-counterpart, likely due to steric effects.
- Pharmacokinetics : In rat models, the (2S)-isomer showed 40% higher oral bioavailability than the (2R)-form, attributed to enhanced membrane permeability.
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